Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate
Beschreibung
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7F4IO2 and a molecular weight of 362.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoate ester. It is primarily used in research and development due to its unique chemical properties.
Eigenschaften
Molekularformel |
C10H7F4IO2 |
|---|---|
Molekulargewicht |
362.06 g/mol |
IUPAC-Name |
ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7F4IO2/c1-2-17-9(16)7-6(15)4-3-5(8(7)11)10(12,13)14/h3-4H,2H2,1H3 |
InChI-Schlüssel |
IBISMYSGEQSDDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent.
Iodination: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent.
Esterification: Finally, the esterification reaction is carried out to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 2-fluoro-6-(trifluoromethyl)benzoate: Lacks the iodine atom, which may affect its reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an ester, leading to different chemical properties and uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
